4-Methoxy-3-(trifluoromethyl)benzyl bromide

概要

説明

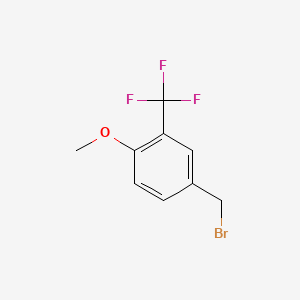

4-Methoxy-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol . It is also known by its IUPAC name, 4-(bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene . This compound is a white to off-white crystalline solid that is sparingly soluble in water . It is commonly used as an intermediate in organic synthesis and pharmaceutical applications .

作用機序

Target of Action

4-Methoxy-3-(trifluoromethyl)benzyl bromide is a versatile building block in organic synthesis . It is primarily used in the synthesis of various organic compounds, including 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds have shown antiviral activities and are potent inhibitors of hepatitis C virus NS5B polymerase .

Biochemical Pathways

The compounds synthesized using it as a building block, such as 2-[(4-diarylmethoxy)phenyl]benzimidazoles, have been shown to inhibit the ns5b polymerase of the hepatitis c virus . This suggests that it may indirectly affect the viral replication pathway.

Result of Action

The compounds synthesized using it as a building block have demonstrated antiviral activities . For instance, 2-[(4-diarylmethoxy)phenyl]benzimidazoles have been shown to inhibit the NS5B polymerase of the hepatitis C virus , thereby preventing viral replication.

生化学分析

Biochemical Properties

4-Methoxy-3-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The bromine atom in this compound is highly reactive, making it an excellent electrophile for these reactions . This compound is often used to modify proteins and peptides, facilitating the study of enzyme mechanisms and protein-protein interactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes, leading to changes in metabolic flux and the accumulation of specific metabolites . Additionally, this compound can affect the expression of genes involved in cell growth and differentiation, impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and alterations in cellular pathways. The trifluoromethyl group in the compound also contributes to its reactivity and stability, enhancing its effectiveness in biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade under extreme temperatures or in the presence of strong acids or bases . Long-term exposure to this compound can lead to cumulative effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways can influence the overall activity and effectiveness of this compound in biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. This distribution pattern can influence the compound’s activity and effectiveness in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules and increase its effectiveness in biochemical applications.

準備方法

4-Methoxy-3-(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common synthetic route involves the bromination of 4-methoxy-3-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature . Industrial production methods may involve similar bromination reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

4-Methoxy-3-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom. The major products formed are azides, nitriles, and substituted amines, respectively.

Oxidation Reactions: It can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of this compound can yield the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

科学的研究の応用

4-Methoxy-3-(trifluoromethyl)benzyl bromide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: This compound is utilized in the development of new drugs and therapeutic agents due to its ability to undergo diverse chemical transformations.

Material Science: It is employed in the synthesis of specialty polymers and materials with unique properties.

Biological Studies: Researchers use this compound to study the effects of trifluoromethyl and methoxy substituents on biological activity.

類似化合物との比較

4-Methoxy-3-(trifluoromethyl)benzyl bromide can be compared with similar compounds such as:

4-(Trifluoromethyl)benzyl bromide: Lacks the methoxy group, resulting in different reactivity and applications.

4-Methoxybenzyl bromide: Lacks the trifluoromethyl group, affecting its electrophilicity and chemical behavior.

4-(Bromomethyl)-2-(trifluoromethyl)phenyl methyl ether: A structural isomer with different substitution patterns, leading to varied chemical properties.

The presence of both methoxy and trifluoromethyl groups in this compound makes it unique, offering a combination of electronic effects that influence its reactivity and applications .

生物活性

4-Methoxy-3-(trifluoromethyl)benzyl bromide is an aromatic organic compound classified as an aryl halide, characterized by its unique combination of a methoxy group and a trifluoromethyl group attached to a benzyl structure. Its molecular formula is C₉H₈BrF₃O, with a molecular weight of approximately 269.058 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Physical Properties:

- Melting Point: 75-78 °C

- Boiling Point: 252.5 °C at 760 mmHg

- Density: Approximately 1.5 g/cm³

- Flash Point: Approximately 130.2 °C

These properties suggest that the compound is stable under standard conditions, which is essential for its use in biological assays.

The biological activity of this compound is largely attributed to its structural features that enhance reactivity. The electron-donating methoxy group activates the aromatic ring towards nucleophilic substitution reactions, while the trifluoromethyl group can influence lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylbenzyl bromides have shown promising results against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 μg/mL for different analogues . The presence of the trifluoromethyl group has been linked to enhanced antibacterial activity due to its electron-withdrawing nature, which may facilitate interactions with microbial targets.

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of related compounds have revealed their potential as antitumor agents. For example, thiazole-bearing derivatives demonstrated significant cytotoxicity against cancer cell lines with IC₅₀ values in the low micromolar range . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic substituents can lead to increased potency against specific cancer types.

Case Study 1: Antiproliferative Effects

A study focused on the antiproliferative effects of related compounds highlighted that specific substitutions on the benzyl moiety significantly influenced their efficacy against cancer cell lines such as HT29 and Jurkat. Compounds similar to this compound exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin, indicating a potential for development as anticancer agents .

Case Study 2: Selectivity Against Leishmania

Another investigation examined the selectivity of certain derivatives against Leishmania donovani, a parasite responsible for leishmaniasis. Compounds with structural similarities showed modest selectivity for inhibiting promastigote proliferation compared to mammalian macrophages, suggesting a targeted therapeutic window that could minimize side effects .

Research Findings Summary Table

| Study | Compound | Biological Activity | IC₅₀/MIC Values | Notes |

|---|---|---|---|---|

| Study 1 | Thiazole Derivative | Antitumor Activity | <1 µg/mL | Effective against HT29 and Jurkat cells |

| Study 2 | Trifluoromethyl Analogue | Antimicrobial | MIC: 46.9–93.7 μg/mL | Active against multi-drug resistant strains |

| Study 3 | Related Benzyl Bromides | Antiparasitic | EC₅₀ in low µM range | Selective for Leishmania donovani |

特性

IUPAC Name |

4-(bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZICFAROPYFJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379509 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-89-7 | |

| Record name | 4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。